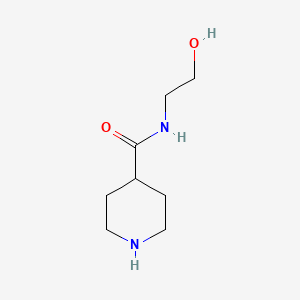

N-(2-Hydroxyethyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality N-(2-Hydroxyethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Hydroxyethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h7,9,11H,1-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUNZEMSKPUFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952920 | |

| Record name | N-(2-Hydroxyethyl)piperidine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30672-46-9 | |

| Record name | N-(2-Hydroxyethyl)piperidine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30672-46-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: N-(2-Hydroxyethyl)piperidine-4-carboxamide

[1]

Part 1: Executive Summary & Chemical Identity

N-(2-Hydroxyethyl)piperidine-4-carboxamide (CAS 30672-46-9) represents a versatile bifunctional scaffold in medicinal chemistry.[1] Structurally, it consists of a piperidine ring—a privileged pharmacophore in neuropharmacology—functionalized at the C4 position with a carboxamide linked to a hydroxyethyl tail.[2]

This molecule is distinct from its isomer, 1-(2-hydroxyethyl)piperidine-4-carboxamide.[1] In the subject compound (CAS 30672-46-9), the piperidine nitrogen remains unsubstituted (secondary amine), offering a critical vector for diversification, while the hydroxyethyl amide chain provides a polar "handle" for solubility enhancement or further conjugation (e.g., in PROTAC linker design).[1]

Chemical Profile[2][3][4][5][6][7][8][9][10][11][12]

| Property | Specification |

| CAS Number | 30672-46-9 |

| IUPAC Name | N-(2-Hydroxyethyl)piperidine-4-carboxamide |

| Synonyms | N-(2-Hydroxyethyl)isonipecotamide; Piperidine-4-carboxylic acid (2-hydroxyethyl)-amide |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol |

| Physical State | Viscous oil or low-melting solid (mp 132-134 °C for HCl salt) |

| Solubility | Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM |

| pKa (Calc) | ~10.8 (Piperidine NH), ~14.5 (Amide NH) |

Part 2: Synthetic Methodologies

For research and scale-up applications, two primary routes are recommended. The Direct Aminolysis route is preferred for cost-efficiency, while the Protected Coupling route ensures high fidelity for complex library synthesis.[1]

Method A: Direct Aminolysis (Industrial/Scale-Up)

This method utilizes ethyl isonipecotate and ethanolamine.[1] It is atom-economical but requires careful control of temperature to prevent polymerization or bis-alkylation.[1]

Protocol:

-

Charge: In a round-bottom flask, combine Ethyl Isonipecotate (1.0 eq) and Ethanolamine (1.2 eq).

-

Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) (0.1 eq) to facilitate ester activation.

-

Reaction: Heat neat or in high-boiling solvent (e.g., Toluene) at 100–110°C for 12–16 hours. Monitor by TLC (10% MeOH in DCM).[1]

-

Workup: Cool to RT. Dilute with DCM. Wash with brine to remove excess ethanolamine.[1]

-

Purification: If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient).[1]

Method B: N-Boc Protection & Coupling (Precision Synthesis)

This route is ideal when the piperidine nitrogen must remain strictly protected until the final step, preventing side reactions during the amide formation.[1]

Protocol:

-

Protection: React Isonipecotic acid with Boc₂O and NaOH in dioxane/water to yield N-Boc-isonipecotic acid.[1]

-

Activation: Dissolve N-Boc-isonipecotic acid (1.0 eq) in dry DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 30 min at 0°C.

-

Coupling: Add Ethanolamine (1.1 eq) and DIPEA (2.0 eq). Warm to RT and stir overnight.

-

Isolation: Quench with water, extract into EtOAc, and wash with 1M citric acid and brine. Concentrate to yield N-Boc-N'-(2-hydroxyethyl)isonipecotamide.

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour. Concentrate to dryness to obtain the target molecule as a salt.[1]

Visualization: Synthetic Pathways

Figure 1: Comparison of Direct Aminolysis (Method A) and Protected Coupling (Method B) synthetic routes.

Part 3: Applications in Drug Discovery[4]

The core utility of CAS 30672-46-9 lies in its bifunctionality .[1] It serves as a "linker-scaffold" hybrid, particularly in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (TPD).[1]

Fragment-Based Drug Discovery (FBDD)

The piperidine ring is a proven pharmacophore for GPCRs (e.g., 5-HT, Dopamine receptors).[1] The 4-carboxamide extension provides a vector to probe the "solvent channel" of a protein binding pocket.[1]

-

Strategy: Use the secondary amine (N1) to attach to a core aromatic fragment.[1] Use the hydroxyethyl tail to improve water solubility or form hydrogen bonds with surface residues.[1]

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker physicochemical properties are critical.[1]

-

Role: The hydroxyethyl group can be converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde, allowing the attachment of an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

-

Advantage: The piperidine ring introduces rigidity, reducing the entropic penalty of binding compared to flexible PEG linkers.

Experimental Workflow: Linker Activation

To utilize the hydroxyethyl tail for conjugation:

-

Mesylation: Dissolve CAS 30672-46-9 (N-protected form) in DCM. Add MsCl (1.1 eq) and TEA (1.5 eq) at 0°C.

-

Displacement: React the mesylate with a nucleophile (e.g., a phenolic Warhead) in MeCN with K₂CO₃.

Visualization: Structural Utility Workflow

Figure 2: Functional vectors of the scaffold. N1 allows core attachment; the OH tail enables linker chemistry.

Part 4: Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: The free base is hygroscopic.[1] It is recommended to store it as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt for long-term stability.[1]

-

Storage: Keep in a desiccator at -20°C. Protect from moisture to prevent hydrolysis of the amide bond over extended periods (though relatively stable).[1]

Safety Data (GHS Classification)

References

-

Chemical Identity & Properties: Santa Cruz Biotechnology. Piperidine-4-carboxylic acid (2-hydroxyethyl)-amide (CAS 30672-46-9).[1][6] [1]

-

Synthetic Methodology (Amide Coupling): Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

Piperidine Scaffolds in Drug Design: Watson, A. A., et al. (2016).[1] Piperidine-based scaffolds in medicinal chemistry. Journal of Medicinal Chemistry. (General reference for scaffold utility).

-

Safety Data Sheet: Oakwood Chemical. SDS for Piperidine-4-carboxylic acid (2-hydroxyethyl)-amide.

-

Isonipecotate Reactivity: PrepChem. Synthesis of 4-piperidinecarboxylic acid derivatives.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Piperidine-4-carboxylic acid (2-hydroxyethyl)-amide [oakwoodchemical.com]

- 3. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | C11H23NO2 | CID 104301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. eMolecules Piperidine-4-carboxylic acid (2-hydroxyethyl)-amide | 30672-46-9 | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to N-(2-Hydroxyethyl)piperidine-4-carboxamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-Hydroxyethyl)piperidine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, outline a detailed synthetic pathway, discuss methods for its characterization, and explore its potential applications in drug discovery and development, all grounded in established scientific principles.

Core Molecular Attributes of N-(2-Hydroxyethyl)piperidine-4-carboxamide

N-(2-Hydroxyethyl)piperidine-4-carboxamide is a derivative of piperidine, a ubiquitous scaffold in pharmaceutical agents due to its favorable physicochemical properties and ability to interact with biological targets. The presence of a hydroxyethyl group and a carboxamide moiety at the 4-position of the piperidine ring imparts specific characteristics that are crucial for its biological activity and potential as a drug candidate.

The molecular formula for N-(2-Hydroxyethyl)piperidine-4-carboxamide is C8H16N2O2, and its calculated molecular weight is 172.22 g/mol . The hydrochloride salt of this compound, N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride, has a molecular weight of 208.7 g/mol .

| Property | Value | Source |

| Molecular Formula | C8H16N2O2 | N/A |

| Molecular Weight | 172.22 g/mol | N/A |

| Molecular Weight (HCl salt) | 208.7 g/mol | [1] |

Synthesis of N-(2-Hydroxyethyl)piperidine-4-carboxamide: A Step-by-Step Protocol

The synthesis of N-(2-Hydroxyethyl)piperidine-4-carboxamide can be achieved through a reliable two-step process. This involves the initial formation of an amide bond between a protected piperidine-4-carboxylic acid and ethanolamine, followed by deprotection. This method is advantageous as it allows for controlled reactions and purification of intermediates. A plausible synthetic route is detailed below.

Rationale for the Synthetic Approach

The chosen synthetic strategy prioritizes the formation of the robust amide bond as a key step. The use of a protecting group on the piperidine nitrogen is essential to prevent side reactions during the amide coupling step. The Boc (tert-butyloxycarbonyl) group is a common and effective choice for this purpose due to its stability under many reaction conditions and its straightforward removal under acidic conditions. Amide bond formation is a cornerstone of medicinal chemistry, and well-established coupling reagents can be employed to ensure high yields and purity.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation of Carboxylic Acid: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amide Bond Formation: To the activated carboxylic acid solution, add ethanolamine (1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection to Yield N-(2-Hydroxyethyl)piperidine-4-carboxamide

-

Deprotection Reaction: Dissolve the purified tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate from the previous step in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

-

Isolation of the Final Product: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product, which can then be collected by filtration. If the hydrochloride salt is desired, using HCl in dioxane is the preferred method.

Physicochemical Characterization

The structural integrity and purity of synthesized N-(2-Hydroxyethyl)piperidine-4-carboxamide must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the hydroxyethyl group, and the amide proton. The chemical shifts and coupling patterns will be indicative of the compound's structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the piperidine ring, and the carbons of the hydroxyethyl side chain.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound.[2] Techniques such as electrospray ionization (ESI) would be suitable for this molecule. The expected molecular ion peak [M+H]⁺ would be observed at m/z 173.13.

Therapeutic and Research Applications

Piperidine-containing compounds are of significant interest in the pharmaceutical industry and are components of numerous approved drugs.[3][4] The piperidine-4-carboxamide scaffold, in particular, is a privileged structure found in a variety of biologically active molecules.

Derivatives of piperidine-4-carboxamide have been investigated for a range of therapeutic applications, including:

-

Antiviral Agents: Certain piperidine-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of the CCR5 co-receptor, which is utilized by the HIV-1 virus to enter host cells.[5]

-

Antimalarial Agents: Piperidine carboxamides have been identified as a class of compounds with activity against Plasmodium falciparum, the parasite responsible for malaria.[1] These compounds have been shown to inhibit the parasite's proteasome.[1]

-

Analgesics and Dopamine Reuptake Inhibitors: Some studies have explored the potential of piperidine-4-carboxamide derivatives as analgesics and have found them to be potent dopamine reuptake inhibitors.[6]

-

General Organic Synthesis: Beyond direct therapeutic applications, N-(2-Hydroxyethyl)piperidine-4-carboxamide can serve as a valuable building block in the synthesis of more complex molecules for various research purposes.

The hydroxyethyl group on the piperidine nitrogen of the title compound can influence its pharmacokinetic properties, such as solubility and membrane permeability, and may also provide an additional point for interaction with biological targets. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of N-(2-Hydroxyethyl)piperidine-4-carboxamide.

Conclusion

N-(2-Hydroxyethyl)piperidine-4-carboxamide is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure can be readily confirmed by standard analytical techniques. The presence of the versatile piperidine-4-carboxamide core suggests that this compound and its derivatives could be explored for a variety of therapeutic applications, building upon the rich history of piperidine-based pharmaceuticals. This guide provides a foundational understanding for researchers and scientists to further investigate the properties and potential of this intriguing molecule.

References

- US4338443A - Synthesis of N-(2-hydroxyethyl)

-

Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan - ResearchGate. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed. (URL: [Link])

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID - Organic Syntheses. (URL: [Link])

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (URL: [Link])

-

(PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. (URL: [Link])

- US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google P

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

-

Piperidine Synthesis. - DTIC. (URL: [Link])

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (URL: [Link])

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

-

NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'-Bis(2-hydroxyethyl)piperazine Complexes - ResearchGate. (URL: [Link])

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

- Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (URL: Not available)

Sources

- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-(2-Hydroxyethyl)piperidine-4-carboxamide structure elucidation

An In-depth Technical Guide on the Structure Elucidation of N-(2-Hydroxyethyl)piperidine-4-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This guide presents a comprehensive, multi-technique workflow for the definitive structure elucidation of N-(2-Hydroxyethyl)piperidine-4-carboxamide. The approach is grounded in the principles of scientific integrity, providing not just procedural steps but the causal reasoning behind experimental choices. This ensures a robust and self-validating pathway to an unambiguous structural assignment, a critical prerequisite for any advanced research, including drug discovery and development.

Strategic Overview: A Multi-Pronged Analytical Approach

The workflow begins with a confirmation of the molecular formula via high-resolution mass spectrometry. We then probe the molecular framework and functional groups using a combination of infrared and nuclear magnetic resonance spectroscopy. Finally, where feasible, single-crystal X-ray diffraction provides the ultimate, high-resolution three-dimensional structure.

Caption: Integration of 2D NMR data for structural assignment.

By analyzing the COSY and HSQC spectra, the connectivity can be traced. For example, the triplet at ~3.3-3.6 ppm (N-CH₂) will show a COSY correlation to the triplet at ~3.6-3.8 ppm (CH₂-OH), confirming the hydroxyethyl fragment. The HSQC spectrum will then link these proton signals to their respective carbon signals at ~42 ppm and ~61 ppm. This systematic analysis of all correlations allows for the complete and unambiguous assembly of the molecular structure.

Definitive 3D Structure: Single-Crystal X-ray Diffraction

While the combination of MS, IR, and NMR provides the molecular connectivity, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and stereochemistry.

Experimental Protocol

-

Crystal Growth: High-quality single crystals of the compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and its diffraction pattern is collected as it is rotated in a monochromatic X-ray beam.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to yield a final, highly accurate molecular structure.

A successful X-ray crystallographic analysis would confirm the chair conformation of the piperidine ring and reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Conclusion

The structural elucidation of N-(2-Hydroxyethyl)piperidine-4-carboxamide is achieved through a logical and synergistic application of modern analytical techniques. Each method provides a layer of evidence, from the elemental composition confirmed by HRMS, to the functional groups identified by IR, the atomic connectivity mapped by NMR, and the ultimate 3D structure revealed by X-ray crystallography. This convergent, self-validating approach ensures the highest level of confidence in the final structural assignment, providing a solid foundation for all future scientific endeavors with this compound.

References

As this is a representative guide, the following are examples of authoritative sources that would be cited in a full research paper on this topic. All URLs should be verified for accessibility.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

-

Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. Wiley. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Clegg, W., Blake, A. J., Ibberson, R. M., & Main, P. (2009). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

An In-depth Technical Guide to the Biological Activity of N-(2-Hydroxyethyl)piperidine-4-carboxamide

This guide provides a comprehensive technical overview of N-(2-Hydroxyethyl)piperidine-4-carboxamide, with a focus on its potential biological activities. While direct research on this specific molecule is limited, this document extrapolates from the well-established biological relevance of the piperidine-4-carboxamide scaffold to propose likely therapeutic targets and provide actionable experimental protocols for their investigation. This paper is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel piperidine derivatives.

Introduction: The Piperidine-4-Carboxamide Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with a wide range of biological targets. The 4-carboxamide substitution provides a key interaction point, often acting as a hydrogen bond donor and acceptor, which can be crucial for target binding.

N-(2-Hydroxyethyl)piperidine-4-carboxamide itself is a relatively simple derivative of this scaffold. The N-(2-hydroxyethyl) group offers a handle for further chemical modification and can also influence the molecule's pharmacokinetic properties, such as solubility and cell permeability. While this specific compound may serve as a synthetic intermediate, its structural motifs suggest the potential for inherent biological activity.[1][2]

Potential Biological Targets and Activities

Based on the known activities of structurally related piperidine-4-carboxamide derivatives, several potential biological targets can be postulated for N-(2-Hydroxyethyl)piperidine-4-carboxamide.

G-Protein Coupled Receptors (GPCRs)

The piperidine-4-carboxamide core is a common feature in ligands for various GPCRs.

-

Chemokine Receptor 5 (CCR5): A series of novel piperidine-4-carboxamide derivatives have been identified as potent CCR5 inhibitors, demonstrating antiviral activity against HIV-1.[3] The carboxamide moiety is crucial for interacting with the receptor's binding pocket.

-

Muscarinic Acetylcholine Receptor M4 (M4): Piperazine-1-carboxamide derivatives, structurally analogous to piperidine-4-carboxamides, have been patented as M4 receptor antagonists for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.[4]

Enzyme Inhibition

The piperidine-4-carboxamide scaffold has also been successfully employed in the design of enzyme inhibitors.

-

Proteasome: Piperidine carboxamides have been identified as species-selective inhibitors of the Plasmodium falciparum proteasome, a promising target for new antimalarial drugs.[5] These compounds exhibit efficacy in mouse models of malaria.

-

Cathepsin K: Novel piperidine-3-carboxamide derivatives have been synthesized as potent cathepsin K inhibitors, with potential applications in the treatment of osteoporosis.[6][7]

Other Potential Activities

-

Analgesic and Antibacterial Effects: Some sulfonamide and amide derivatives of piperidine-4-carboxamide have shown analgesic and antibacterial properties in preclinical studies.[8]

The following table summarizes the potential biological targets for N-(2-Hydroxyethyl)piperidine-4-carboxamide based on the activities of related compounds.

| Potential Target Class | Specific Target Example | Therapeutic Area | Reference |

| GPCRs | CCR5 | HIV/AIDS | [3] |

| Muscarinic M4 Receptor | Neurological Disorders | [4] | |

| Enzymes | P. falciparum Proteasome | Malaria | [5] |

| Cathepsin K | Osteoporosis | [6][7] | |

| Other | N/A | Pain, Bacterial Infections | [8] |

Proposed Experimental Workflows for Target Validation

To investigate the biological activity of N-(2-Hydroxyethyl)piperidine-4-carboxamide, a tiered screening approach is recommended. This section outlines key experimental protocols.

Initial Broad-Spectrum Screening

A logical first step is to screen the compound against a broad panel of targets to identify potential activities.

Protocol 1: Broad Target Screening (Example: Eurofins Safety44 Panel)

-

Objective: To identify potential off-target liabilities and primary biological activities.

-

Methodology:

-

Prepare a stock solution of N-(2-Hydroxyethyl)piperidine-4-carboxamide in a suitable solvent (e.g., DMSO).

-

Submit the compound for screening against a commercially available panel, such as the Safety44 panel from Eurofins, which includes a wide range of receptors, ion channels, and enzymes.

-

The assays are typically radioligand binding assays or functional assays, depending on the target.

-

The compound is usually tested at a single high concentration (e.g., 10 µM) in duplicate.

-

Percentage inhibition or activation is calculated for each target.

-

-

Data Analysis:

-

Targets showing significant inhibition or activation (typically >50%) are considered "hits" and warrant further investigation.

-

This initial screen provides a broad overview of the compound's biological interactions.[5]

-

Focused Assays Based on Structural Analogs

Based on the activities of related piperidine-4-carboxamides, focused assays should be performed.

Protocol 2: CCR5 Receptor Binding Assay

-

Objective: To determine if N-(2-Hydroxyethyl)piperidine-4-carboxamide binds to the CCR5 receptor.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293).

-

Membrane Preparation: Prepare cell membranes expressing the receptor.

-

Binding Assay:

-

Incubate the cell membranes with a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) in the presence of varying concentrations of N-(2-Hydroxyethyl)piperidine-4-carboxamide.

-

A known CCR5 antagonist (e.g., Maraviroc) should be used as a positive control.

-

After incubation, separate the bound from free radioligand by filtration.

-

Quantify the bound radioactivity using a gamma counter.

-

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.[3]

-

Protocol 3: Proteasome Inhibition Assay

-

Objective: To assess the inhibitory activity of N-(2-Hydroxyethyl)piperidine-4-carboxamide against the proteasome.

-

Methodology:

-

Enzyme Source: Use purified 20S proteasome from a relevant species (e.g., human or P. falciparum).

-

Fluorogenic Substrate: Use a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).

-

Assay Procedure:

-

Pre-incubate the proteasome with varying concentrations of N-(2-Hydroxyethyl)piperidine-4-carboxamide.

-

A known proteasome inhibitor (e.g., Bortezomib) should be used as a positive control.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

-

Data Analysis:

-

Calculate the initial reaction rates.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[5]

-

Visualization of Experimental Workflow and Potential Signaling Pathway

Conclusion and Future Directions

N-(2-Hydroxyethyl)piperidine-4-carboxamide belongs to a class of compounds with proven biological activities across a range of therapeutic areas. While direct evidence for its specific biological targets is currently lacking in the public domain, a systematic investigation based on the known pharmacology of its structural analogs is a promising strategy. The experimental workflows outlined in this guide provide a clear path for elucidating the biological activity of this and other novel piperidine-4-carboxamide derivatives. Future work should focus on a comprehensive screening cascade, followed by hit-to-lead optimization for any confirmed biological activities.

References

-

Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. Available from: [Link]

- Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

-

PubMed. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. Available from: [Link]

-

ZORA (Zurich Open Repository and Archive). N-(2-Hydroxyethyl)piperidin. Available from: [Link]

-

ZORA (Zurich Open Repository and Archive). N-(2-Hydroxyethyl)piperidine. Available from: [Link]

-

PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available from: [Link]

-

ResearchGate. Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. Available from: [Link]

- Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

-

ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Available from: [Link]

-

PubChem. Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A. Available from: [Link]

-

ResearchGate. The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Available from: [Link]

- Google Patents. US9790182B2 - Preparation of piperidine-4-carbothioamide.

-

PMC - NIH. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available from: [Link]

-

PubChem. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Available from: [Link]

Sources

- 1. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]

- 2. Buy N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | 816456-44-7 [smolecule.com]

- 3. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

N-(2-Hydroxyethyl)piperidine-4-carboxamide: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a remarkable number of clinically approved drugs.[1] Its conformational flexibility and favorable physicochemical properties make it a privileged scaffold for engaging a wide array of biological targets.[2][3] This guide focuses on a specific, highly versatile derivative: N-(2-Hydroxyethyl)piperidine-4-carboxamide . We will dissect this molecule, examining its constituent parts—the piperidine-4-carboxamide core and the N-(2-hydroxyethyl) substituent—to understand its potential as a foundational building block in contemporary drug discovery campaigns. This document provides a technical exploration of the scaffold's established roles, strategic design considerations, and detailed protocols for its synthesis and potential screening cascades.

The Piperidine-4-Carboxamide Core: A Versatile Platform for Therapeutic Innovation

The piperidine-4-carboxamide framework is not merely a structural component; it is a validated and highly adaptable platform for generating potent and selective modulators of various biological targets. Its utility stems from the strategic placement of key functional groups: the basic piperidine nitrogen, which can be crucial for salt formation and receptor interaction, and the carboxamide moiety, which acts as a versatile hydrogen bond donor and acceptor. This scaffold has been successfully employed to develop inhibitors for enzymes and modulators for G-protein coupled receptors (GPCRs).[4]

A Proven Scaffold for Enzyme Inhibition

The piperidine-4-carboxamide core serves as an excellent starting point for the design of enzyme inhibitors across multiple therapeutic areas.[4] Its rigidified cyclic structure allows for precise orientation of substituents to fit into enzyme active sites.

-

Antimicrobials: Derivatives have shown potent activity against essential bacterial enzymes like DNA gyrase and parasitic enzymes such as the Plasmodium falciparum 20S proteasome, highlighting its potential in combating infectious diseases.[4][5]

-

Neurodegenerative Disease: By inhibiting secretory glutaminyl cyclase (sQC), which is implicated in the formation of neurotoxic amyloid-beta plaques, this scaffold presents a promising avenue for developing therapeutics for Alzheimer's disease.[6]

-

Metabolic and Inflammatory Disorders: Piperidine-4-carboxamide derivatives have been developed as potent inhibitors of calpains, cathepsin K, and endocannabinoid hydrolases (MAGL/FAAH), targeting conditions from osteoporosis to neuropathic pain.[7][8][9]

Modulating G-Protein Coupled Receptors (GPCRs)

The inherent properties of the piperidine ring make it an ideal scaffold for targeting GPCRs, which are integral to a vast range of physiological processes.

-

Dopamine Receptors: This scaffold is a key feature in molecules designed as dopamine reuptake inhibitors and highly selective D4 receptor antagonists.[10] Such compounds are being investigated for complex neurological and psychiatric conditions, including Parkinson's disease, and even glioblastoma.[11][12][13]

-

Opioid Receptors: The piperidine core is fundamental to the structure of many opioid analgesics.[14] Modern drug design efforts have utilized the 4-carboxamide derivative to create balanced mu-opioid receptor (MOR) agonists and delta-opioid receptor (DOR) antagonists, aiming to produce potent painkillers with a reduced side-effect profile, such as diminished tolerance and dependence.[1]

-

Chemokine Receptors: In the field of virology, novel piperidine-4-carboxamide derivatives have been successfully designed as potent inhibitors of the CCR5 receptor, a crucial co-receptor for HIV-1 entry into host cells.[15]

The diverse applications of this core scaffold are summarized in the table below.

| Therapeutic Area | Target Class | Specific Target Example | Reference(s) |

| Infectious Disease | Enzyme | Mycobacterial DNA Gyrase | [4] |

| Infectious Disease | Enzyme | P. falciparum Proteasome | [4][5] |

| Infectious Disease | GPCR | CCR5 Receptor | [15] |

| Neurodegeneration | Enzyme | Secretory Glutaminyl Cyclase | [6] |

| CNS Disorders | GPCR | Dopamine D4 Receptor | [11][12] |

| Pain & Analgesia | GPCR | Mu-Opioid Receptor (MOR) | [1] |

| Osteoporosis | Enzyme | Cathepsin K | [7] |

| Inflammation/Pain | Enzyme | Calpains, MAGL/FAAH | [8][9] |

The N-(2-Hydroxyethyl) Substituent: A Tool for Modulating Physicochemical and Pharmacodynamic Properties

The choice of substituent on the piperidine nitrogen is a critical decision in the drug design process, profoundly influencing a molecule's pharmacokinetic (ADME) and pharmacodynamic profile. The N-(2-hydroxyethyl) group is a small, polar moiety that offers several strategic advantages.

Impact on Pharmacokinetics (ADME)

-

Solubility: The primary hydroxyl group significantly increases the polarity of the molecule, which can enhance aqueous solubility. This is often a crucial step in transforming a potent but poorly soluble hit into a viable drug candidate.

-

Metabolism: The terminal alcohol can serve as a metabolic soft spot, providing a handle for Phase I oxidation (e.g., by alcohol dehydrogenase or cytochrome P450 enzymes) to an aldehyde and then a carboxylic acid, or Phase II glucuronidation.[16] This can be strategically employed to ensure efficient clearance and avoid the formation of reactive metabolites.

-

Cell Permeability: While increasing polarity, the small size of the hydroxyethyl group may offer a balance, allowing for sufficient membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets.

Impact on Pharmacodynamics

The true power of the N-(2-hydroxyethyl) group lies in its ability to form specific, high-energy interactions with the biological target.

-

Hydrogen Bonding: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor.[17] This dual capability allows it to form key interactions with amino acid residues (e.g., serine, threonine, tyrosine, or the peptide backbone) in a receptor's binding pocket, potentially leading to a significant increase in binding affinity and selectivity.

-

Vector for Further Elaboration: The hydroxyl group serves as a convenient chemical handle for library synthesis. It can be readily derivatized into ethers, esters, or other functional groups to probe deeper into a binding pocket or to fine-tune the molecule's properties.

The strategic introduction of this group has been successfully used in developing N-(2-hydroxyethyl)amide derivatives with potent anticonvulsant activity, demonstrating its utility in creating CNS-active agents.[18]

A Proposed Drug Discovery Workflow

N-(2-Hydroxyethyl)piperidine-4-carboxamide represents an ideal starting point for a fragment-based or lead optimization campaign. Below is a detailed workflow from synthesis to initial biological screening.

Caption: Proposed workflow from synthesis to hit validation.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)piperidine-4-carboxamide

This two-step protocol provides a reliable method for synthesizing the target compound, starting from commercially available materials.

Step 1: Synthesis of tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate

-

Reagents & Setup:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-piperidine-4-carboxylic acid (1.0 eq).

-

Dissolve the starting material in an appropriate aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add a peptide coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).

-

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq).

-

-

Reaction:

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Slowly add ethanolamine (1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

-

Work-up & Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate as a pure solid or oil.

-

Step 2: Synthesis of N-(2-Hydroxyethyl)piperidine-4-carboxamide (Final Compound)

-

Reagents & Setup:

-

Dissolve the purified product from Step 1 in a suitable solvent, such as Dichloromethane (DCM) or 1,4-Dioxane.

-

-

Deprotection:

-

Add an excess of a strong acid, typically Trifluoroacetic acid (TFA) (5-10 eq) for reactions in DCM, or a saturated solution of HCl in 1,4-Dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

-

Work-up & Isolation:

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting product will be the corresponding salt (e.g., TFA or HCl salt). If the free base is required, dissolve the residue in a minimal amount of water, basify with a strong base (e.g., 2M NaOH) to pH > 10, and extract with an organic solvent like DCM or a DCM/Isopropanol mixture.

-

Dry the combined organic extracts, filter, and concentrate to yield the final product, N-(2-Hydroxyethyl)piperidine-4-carboxamide.

-

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC analysis (>95%).

Proposed Screening Strategy

The choice of primary assay depends on the hypothesized target class.

Caption: Target-based screening cascade logic.

-

For GPCR Targets: A competitive radioligand binding assay would be an effective primary screen to identify compounds that bind to the receptor of interest. Hits would then be progressed to secondary functional assays (e.g., cAMP inhibition/stimulation, calcium flux, or β-arrestin recruitment assays) to determine their functional activity (agonist, antagonist, or allosteric modulator).

-

For Enzyme Targets: A biochemical assay measuring the inhibition of enzyme activity would be the primary screen. This could be based on fluorescence resonance energy transfer (FRET), luminescence, or absorbance. Subsequent cellular assays would confirm target engagement and functional effects in a more physiologically relevant context.

Conclusion and Future Outlook

N-(2-Hydroxyethyl)piperidine-4-carboxamide is more than just a simple molecule; it is a strategically designed starting point for drug discovery. It combines a clinically validated and versatile core, the piperidine-4-carboxamide scaffold, with a key modulating substituent, the N-(2-hydroxyethyl) group. This combination provides a powerful platform to generate libraries of compounds with the potential to interact with a wide range of biological targets. By understanding the distinct roles of each component, medicinal chemists can rationally design and synthesize novel therapeutic agents with improved potency, selectivity, and drug-like properties. This guide provides the foundational knowledge and practical protocols to empower researchers to leverage this promising scaffold in their own drug discovery endeavors.

References

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]

-

NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]

-

PubMed. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. [Link]

-

PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

- Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

-

ChemRxiv. (n.d.). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. [Link]

-

ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

-

ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

-

Semantic Scholar. (2020). A Theoretical Study of 2-hydroxyethyl Substituted NHC Precursors Containing ortho–, meta– and para– methylbenzyl. [Link]

-

PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

-

NIH. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

-

PubMed. (2013). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]

-

PubMed. (n.d.). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. [Link]

-

Pain Physician. (n.d.). Opioid Pharmacology. [Link]

-

ResearchGate. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]

-

PubMed. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. [Link]

-

European Patent Office. (n.d.). bis-\2-Hydroxy-ethyl-piperazine. [Link]

-

ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. [Link]

-

ProQuest. (n.d.). Characterization of Positive Allosteric Modulators of the Mu Opioid Receptor. [Link]

-

Cell. (n.d.). Molecular basis of opioid receptor signaling. [Link]

- Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.

-

NIH. (n.d.). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. [Link]

-

PubMed Central. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. [Link]

-

RSC Publishing. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. [Link]

-

Stanford University. (n.d.). Allosteric Modulators of the Mu-Opiod Receptor and Cannabinoid Receptor 1. [Link]

-

ResearchGate. (2025). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. [Link]

-

Drug Design Principles. (2021). Stereoelectronics. [Link]

Sources

- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. painphysicianjournal.com [painphysicianjournal.com]

- 15. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stereoelectronics.org [stereoelectronics.org]

- 18. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-Hydroxyethyl)piperidine-4-carboxamide: A Bifunctional Scaffold for Next-Generation Therapeutics

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals Focus: Structural utility, synthesis, and application in neurodegenerative and anti-infective drug design.

Executive Summary

N-(2-Hydroxyethyl)piperidine-4-carboxamide (CAS: 30672-46-9) represents a high-value "privileged scaffold" in modern medicinal chemistry. Beyond its role as a simple building block, this moiety integrates three critical design elements: a rigid piperidine core for hydrophobic pocket occupancy, a carboxamide linker for directional hydrogen bonding, and a hydroxyethyl tail that serves as a solubility anchor or a functional handle for conjugation.

This guide analyzes its specific utility in inhibiting Secretory Glutaminyl Cyclase (sQC) for Alzheimer's pathology, its emerging role in anti-mycobacterial agents, and its practical application as a linker in PROTAC (Proteolysis Targeting Chimera) design.

Part 1: Structural Architecture & Physicochemical Profile

The utility of N-(2-Hydroxyethyl)piperidine-4-carboxamide stems from its ability to bridge the "solubility-permeability" gap. The piperidine ring provides the necessary lipophilicity for membrane crossing, while the hydroxyethyl carboxamide tail mimics hydration spheres, improving aqueous solubility without compromising ligand efficiency.

Table 1: Physicochemical Specifications

| Property | Value / Description | Impact on Drug Design |

| CAS Number | 30672-46-9 | Unique identifier for procurement/database search.[1] |

| Molecular Formula | C₈H₁₆N₂O₂ | Low molecular weight fragment (<200 Da). |

| Molecular Weight | 172.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP (Calc) | ~ -0.8 to -0.5 | Hydrophilic nature reduces non-specific binding. |

| H-Bond Donors | 2 (Amide NH, Hydroxyl OH) | Critical for active site anchoring. |

| H-Bond Acceptors | 3 (Amide O, Hydroxyl O, Piperidine N) | Facilitates water-bridged interactions. |

| pKa (Piperidine N) | ~10.8 | Predominantly protonated at physiological pH (cationic interaction). |

Structural Logic: The "Anchor & Tail" Model

-

The Anchor (Piperidine): At physiological pH, the secondary amine is protonated. This allows for a critical salt-bridge interaction with conserved aspartate or glutamate residues often found in GPCRs and enzyme active sites (e.g., Asp248 in sQC).

-

The Linker (Carboxamide): Provides a rigid spacer that directs the "Tail" away from the core binding pocket, often towards the solvent front or a secondary sub-pocket.

-

The Tail (Hydroxyethyl): Acts as a "warhead delivery system." In its native form, it interacts with zinc ions or solvent waters. Synthetically, it is a primary alcohol ready for conversion into halides, mesylates, or ether linkages for PROTAC construction.

Part 2: Primary Research Application – Neurodegeneration

Target: Secretory Glutaminyl Cyclase (sQC) in Alzheimer's Disease[2][3][4][5]

The most authoritative application of this scaffold is in the inhibition of Secretory Glutaminyl Cyclase (sQC) . sQC catalyzes the formation of pyroglutamate-modified Amyloid-beta (pGlu-Aβ), a hyper-toxic and aggregation-prone variant of Aβ that seeds plaque formation.

Mechanism of Action

Inhibitors containing the piperidine-4-carboxamide core, such as Cpd-41 , function by occupying the sQC active site.[2]

-

Binding Mode: The piperidine nitrogen mimics the substrate's N-terminal amine, anchoring the molecule via electrostatic interactions.

-

Zinc Chelation: The carboxamide oxygen and the terminal hydroxyl group coordinate with the active site Zinc ion (Zn²⁺), displacing the water molecule required for catalysis.

-

Outcome: Prevention of pGlu-Aβ formation halts the "seeding" of neurotoxic oligomers.

Visualization: sQC Inhibition Pathway

The following diagram illustrates the pathological cascade and the intervention point of the scaffold.

Caption: The scaffold blocks sQC, preventing the conversion of Aβ into the hyper-toxic pGlu-Aβ variant.[2]

Part 3: Emerging Applications – Anti-Infectives & PROTACs

Anti-Mycobacterial Agents (M. abscessus)

Recent screens against Mycobacterium abscessus (a difficult-to-treat pathogen related to TB) have identified piperidine-4-carboxamides as potent hits.[3]

-

Relevance: M. abscessus is naturally resistant to most antibiotics. The piperidine-4-carboxamide core penetrates the mycobacterial cell wall.

-

Optimization: The hydroxyethyl tail can be modified to increase lipophilicity (e.g., esterification) to further enhance penetration into the lipid-rich mycobacterial envelope.

PROTAC Linker Chemistry

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties are crucial for ternary complex formation.

-

Utility: The N-(2-Hydroxyethyl) group provides a pre-installed primary alcohol.

-

Workflow:

-

Core Attachment: The piperidine nitrogen is attached to the "Warhead" (ligand for the target protein).

-

Linker Extension: The hydroxyethyl group is converted to an alkyl halide or tosylate.

-

E3 Ligase Recruitment: An E3 ligase ligand (e.g., Thalidomide or VHL ligand) is attached via an ether or amine linkage.

-

Result: A rigid, hydrophilic linker that reduces the "greasiness" of the final PROTAC molecule.

-

Part 4: Synthetic Protocols

Scientific Integrity Note: The synthesis below utilizes a standard coupling procedure. All reagents must be anhydrous to prevent hydrolysis of the activated ester intermediate.

Protocol: Synthesis of N-(2-Hydroxyethyl)piperidine-4-carboxamide

Step 1: Coupling (Amide Bond Formation)

Reagents: 1-Boc-piperidine-4-carboxylic acid (1.0 eq), Ethanolamine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (Solvent).

-

Activation: Dissolve 1-Boc-piperidine-4-carboxylic acid in anhydrous DMF under nitrogen atmosphere. Add DIPEA and HATU. Stir for 15 minutes at room temperature to form the activated ester.

-

Addition: Dropwise add Ethanolamine dissolved in minimal DMF.

-

Reaction: Stir for 4-6 hours. Monitor by LC-MS (Target mass: [M+H]+ ~ 273.18 for Boc-protected intermediate).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection (Boc Removal)

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Reaction: Dissolve the crude intermediate in DCM. Add TFA (20% v/v) at 0°C. Warm to room temperature and stir for 2 hours.

-

Purification: Concentrate in vacuo. The resulting salt (TFA or HCl) is often hygroscopic.

-

Free Basing (Optional): Pass through a weak basic ion-exchange resin (e.g., Strata-X-C) or wash with basic resin in MeOH to obtain the free base.

Visualization: Retrosynthetic Analysis

Caption: Two-step synthesis starting from commercially available protected amino acids.

References

-

Secretory Glutaminyl Cyclase Inhibition

-

Anti-Mycobacterial Activity

- Title: Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus.

- Source: Antimicrobial Agents and Chemotherapy, 2021.

-

URL:[Link]

-

Piperidine Scaffold in Drug Discovery

- Title: Piperidine nucleus in the field of drug discovery: A review.

- Source: Future Journal of Pharmaceutical Sciences, 2021.

-

URL:[Link]

-

Chemical Structure & Properties

Sources

The Pivotal Role of N-(2-Hydroxyethyl)piperidine-4-carboxamide in Modern Drug Discovery: A Structure-Activity Relationship Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Piperidine-4-Carboxamide Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive starting point for the design of molecules that interact with a wide array of biological targets. When functionalized at the 4-position with a carboxamide linker, the resulting piperidine-4-carboxamide core offers a versatile platform for further chemical exploration. The addition of an N-(2-hydroxyethyl) group introduces a key hydrogen-bonding motif and a point for further derivatization, influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-(2-Hydroxyethyl)piperidine-4-carboxamide and its analogs, drawing on findings from diverse therapeutic areas, including oncology, virology, and infectious diseases.

Deciphering the Structure-Activity Relationship: Key Interactive Regions

The N-(2-Hydroxyethyl)piperidine-4-carboxamide scaffold can be dissected into three primary regions for SAR analysis: the N-hydroxyethyl group, the piperidine core, and the carboxamide linker with its appended functionalities. Understanding the impact of modifications in each of these regions is crucial for the rational design of potent and selective inhibitors for various biological targets.

The N-(2-Hydroxyethyl) Moiety: A Key to Potency and Selectivity

The N-(2-hydroxyethyl) substituent plays a multifaceted role in the biological activity of piperidine-4-carboxamide derivatives. Its hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with amino acid residues in the target protein's binding pocket. Furthermore, the ethyl linker provides a degree of conformational flexibility, allowing the hydroxyl group to orient itself optimally for binding.

Studies on piperidine derivatives have shown that the nature of the N-substituent is critical for activity. For instance, in a series of piperidine-2-carboxamide local anesthetics, selective fluorination of the N-alkyl side chains was found to modulate the basicity and lipophilicity of the compounds, which in turn affected their pharmacokinetic properties.[2] While not directly focused on the N-(2-hydroxyethyl) group, this highlights the sensitivity of the piperidine scaffold to modifications at the nitrogen atom.

The Piperidine Core: Stereochemistry and Conformational Constraints

The stereochemistry and conformational flexibility of the piperidine ring are paramount for biological activity. The chair conformation is the most stable, and the orientation of substituents (axial vs. equatorial) can significantly impact binding affinity.

In the development of piperidine carboxamides as proteasome inhibitors for malaria, it was discovered that the (S)-enantiomer was 100-fold more potent than the (R)-enantiomer, underscoring the importance of stereochemistry at the carboxamide attachment point.[3] This highlights the necessity of chiral synthesis or separation to obtain the more active isomer.

Furthermore, constraining the conformation of the piperidine ring or introducing substituents can fine-tune the activity and selectivity. For example, in a study of pyrimidine-4-carboxamides, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency.[4]

The Carboxamide Linker and Beyond: Tailoring Target Specificity

The carboxamide linker serves as a crucial anchor for introducing a wide variety of substituents that can be tailored to interact with specific biological targets. The nature of the group attached to the carboxamide nitrogen is a primary determinant of the compound's activity and selectivity.

a) Targeting PARP Enzymes in Oncology:

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents.[5] The N-(2-Hydroxyethyl)piperidine-4-carboxamide scaffold can be envisioned as a building block for PARP inhibitors, where the carboxamide portion is extended to mimic the nicotinamide moiety of the NAD+ cofactor that binds to the PARP active site. The design of potent PARP inhibitors often involves the incorporation of aromatic or heteroaromatic ring systems that can engage in pi-stacking and hydrogen bonding interactions within the active site.

b) Combating Cytomegalovirus Infections:

Piperidine-4-carboxamide analogs have demonstrated promising activity against human cytomegalovirus (HCMV). In this context, the group attached to the carboxamide is crucial for antiviral potency. While specific SAR data for N-(2-hydroxyethyl) analogs is limited, related studies on piperidine-4-carboxamides have shown that moieties like pyrrole, indole, and thienopyrrole are well-tolerated when coupled to a 4-(2-aminoethyl)pyridine, which is attached to the carboxamide nitrogen.[3]

c) Novel Antibacterial Agents:

Piperidine-4-carboxamides have also been identified as a novel class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[6] In these compounds, the carboxamide is typically attached to a bicyclic heteroaromatic system. The piperidine nitrogen is often substituted with a group that can interact with the GyrA subunit of DNA gyrase.[6]

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of N-(2-Hydroxyethyl)piperidine-4-carboxamide analogs.

PARP1 Inhibition Assay: Live-Cell Imaging Approach

This protocol allows for the quantification of PARP inhibitor-induced changes in PARP1 dynamics and activity at DNA damage sites in living cells.[7]

Materials:

-

Human U2OS cells stably expressing fluorescently tagged PARP1 (e.g., PARP1-GFP)

-

Glass-bottom dishes

-

Microscope with a 365 nm laser for micro-irradiation and a suitable fluorescence imaging setup

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics

-

N-(2-Hydroxyethyl)piperidine-4-carboxamide analogs dissolved in DMSO

-

Image analysis software (e.g., CellTool)

Procedure:

-

Cell Culture: Culture U2OS-PARP1-GFP cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C and 5% CO2.

-

Cell Seeding: Seed the cells onto glass-bottom dishes and allow them to adhere overnight.

-

Compound Treatment: Prior to imaging, replace the medium with fresh medium containing the desired concentration of the N-(2-Hydroxyethyl)piperidine-4-carboxamide analog. Incubate for at least 15 minutes.[7] A DMSO vehicle control should be included.

-

Micro-irradiation and Imaging:

-

Place the dish on the microscope stage, maintained at 37°C and 5% CO2.

-

Select a cell nucleus and define a region of interest (ROI) for micro-irradiation.

-

Acquire a few baseline images before irradiating the ROI with the 365 nm laser to induce DNA damage.

-

Immediately after irradiation, start acquiring a time-lapse series of fluorescence images to monitor the recruitment of PARP1-GFP to the DNA damage site.

-

-

Data Analysis:

-

Use image analysis software to quantify the fluorescence intensity of PARP1-GFP at the damage site over time.

-

Fit the recruitment and dissociation kinetics to appropriate mathematical models to determine parameters such as the rate of recruitment and the residence time of PARP1 at the damage site.

-

Compare the kinetic parameters between untreated and compound-treated cells to assess the inhibitory effect of the compounds on PARP1 activity and trapping.

-

Anti-Cytomegalovirus (CMV) Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).[8]

Materials:

-

Human foreskin fibroblasts (HFFs)

-

Human cytomegalovirus (HCMV) stock

-

Cell culture medium (e.g., MEM), FBS, and antibiotics

-

N-(2-Hydroxyethyl)piperidine-4-carboxamide analogs dissolved in DMSO

-

Carboxymethylcellulose (CMC) overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed HFFs in 6-well plates and grow to confluence.

-

Viral Infection: Aspirate the medium and infect the cell monolayers with HCMV at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: Prepare serial dilutions of the N-(2-Hydroxyethyl)piperidine-4-carboxamide analogs in overlay medium. After the viral adsorption period, remove the inoculum and add the compound-containing overlay medium to the respective wells. Include a virus-only control and a cell-only control.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-10 days, or until plaques are clearly visible in the virus control wells.

-

Plaque Staining and Counting:

-

Aspirate the overlay medium and fix the cells with methanol.

-

Stain the cell monolayers with crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

-

Proteasome Activity Assay in Cell Lysates

This fluorometric assay measures the chymotrypsin-like activity of the proteasome in cell lysates.[1][9]

Materials:

-

Cancer cell line (e.g., Jurkat)

-

Proteasome lysis buffer (50 mM HEPES pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT)

-

Proteasome assay buffer (lysis buffer with 2 mM ATP)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (e.g., MG-132) as a positive control

-

N-(2-Hydroxyethyl)piperidine-4-carboxamide analogs dissolved in DMSO

-

Black 96-well plates

-

Fluorometric plate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells in proteasome lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a black 96-well plate, add the cell lysate to wells containing assay buffer.

-

Add serial dilutions of the N-(2-Hydroxyethyl)piperidine-4-carboxamide analogs to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (MG-132).

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic proteasome substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with lysis buffer only).

-

Calculate the percentage of proteasome inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Synthetic Approaches to N-(2-Hydroxyethyl)piperidine-4-carboxamide Analogs

The synthesis of N-(2-Hydroxyethyl)piperidine-4-carboxamide and its derivatives typically involves the coupling of a piperidine-4-carboxylic acid derivative with a substituted amine.[10][11]

General Synthetic Scheme:

A common synthetic route involves the activation of the carboxylic acid of an N-protected piperidine-4-carboxylic acid, followed by coupling with the desired amine and subsequent deprotection.

Step 1: N-Protection of Piperidine-4-carboxylic acid The nitrogen of piperidine-4-carboxylic acid is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the amide coupling step.

Step 2: Amide Coupling The Boc-protected piperidine-4-carboxylic acid is then coupled with N-(2-hydroxyethyl)amine or a substituted analog using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

Step 3: N-Deprotection The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the desired N-(2-Hydroxyethyl)piperidine-4-carboxamide.

Step 4: N-Alkylation/Arylation (Optional) The secondary amine of the piperidine ring can be further functionalized through N-alkylation or N-arylation reactions to explore the SAR at this position.

Data Presentation and Visualization

Table 1: Hypothetical SAR Data for N-(2-Hydroxyethyl)piperidine-4-carboxamide Analogs as PARP1 Inhibitors

| Compound | R1 (on Piperidine N) | R2 (on Carboxamide N) | PARP1 IC50 (nM) |

| 1 | H | -CH2CH2OH | 500 |

| 2 | -CH3 | -CH2CH2OH | 250 |

| 3 | -CH2CH3 | -CH2CH2OH | 300 |

| 4 | H | -CH2CH2OCH3 | 800 |

| 5 | H | -CH2CH2F | 450 |

| 6 | H | -Phenyl | 150 |

| 7 | H | -4-Fluorophenyl | 80 |